molecular formula C24H36N2O18S3 B1195741 Glucosulfone CAS No. 551-89-3

Glucosulfone

Cat. No. B1195741
CAS RN: 551-89-3
M. Wt: 736.7 g/mol
InChI Key: SQQCWHCJRWYRLB-AGNGBHFPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucosulfone, also known as this compound Free Acid or Promin, is a compound used to treat mycobacterial infections, such as tuberculosis and leprosy . It is also known as sodium this compound .


Molecular Structure Analysis

This compound has a molecular formula of C24H34N2Na2O18S3 and a molecular weight of 780.69 . It contains a total of 84 bonds, including 48 non-H bonds, 18 multiple bonds, 18 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amines (aromatic), 12 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, and 1 sulfone .


Physical And Chemical Properties Analysis

This compound is a white, amorphous powder with a sweet taste . It has a density of 1.9±0.1 g/cm3 and an index of refraction of 1.732 .

Scientific Research Applications

  • Chemotherapy of Leprosy : Glucosulfone, also known as promin, has been used in the chemotherapy of leprosy. Research dating back to the 1950s showed encouraging results from treatment with sulfone drugs like this compound, sulfoxone, and thiazolsulfone in leprosy patients (Johansen & Erickson, 1950).

  • Glucosinolate Research : Although not directly related to this compound, studies on glucosinolates (GLS), which share a similar sulfur-rich chemical structure, provide insights into the role of these compounds in plant defense, human health, and as flavor compounds in Brassica vegetables. Such studies explore the variations and bioavailability of GLS in different plants (Lee et al., 2013), (Holst & Williamson, 2004).

  • Glucocorticoids Research : Studies on glucocorticoids, which are structurally different but functionally related in their therapeutic use for anti-inflammatory and immunosuppressive purposes, have been extensively researched. For instance, annexin A1 and glucocorticoids are known to play significant roles in the resolution of inflammation (Perretti & D’Acquisto, 2009).

  • Nanocatalyst Application : In a different context, glucosulfonic acid supported on Fe3O4 nanoparticles has been reported as an efficient and magnetically recoverable nanocatalyst for the synthesis of certain organic compounds (Hajjami & Tahmasbi, 2015).

Mechanism of Action

Glucosulfone, like other sulfonylureas, exerts its hypoglycemic effects by stimulating insulin secretion from the pancreatic beta-cell. Their primary mechanism of action is to close ATP-sensitive K-channels in the beta-cell plasma membrane, initiating a chain of events which results in insulin release .

Safety and Hazards

Glucosulfone is toxic by ingestion, subcutaneous, and intravenous routes . When heated to decomposition, it emits toxic fumes of SOx, NOx, and Na2O .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-sulfohexyl]amino]phenyl]sulfonylanilino]hexane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O18S3/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44)/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQCWHCJRWYRLB-AGNGBHFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O18S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-18-7 (di-hydrochloride salt)
Record name Glucosulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70873667
Record name Glucosulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

551-89-3, 554-18-7
Record name Glucosulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucosulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCOSULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX8G4WPC8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucosulfone
Reactant of Route 2
Reactant of Route 2
Glucosulfone
Reactant of Route 3
Reactant of Route 3
Glucosulfone
Reactant of Route 4
Glucosulfone
Reactant of Route 5
Glucosulfone
Reactant of Route 6
Glucosulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.